Product packaging for 6-Hydroximino-4-androstene-3,17-dione(Cat. No.:CAS No. 140421-65-4)

6-Hydroximino-4-androstene-3,17-dione

Cat. No.: B235680
CAS No.: 140421-65-4
M. Wt: 315.4 g/mol
InChI Key: ALPVAQARJWKHPM-WKXLPGNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroximino-4-androstene-3,17-dione (CAS 140421-65-4) is a chemically modified steroid derivative offered for research purposes. With a molecular formula of C19H25NO3 and a molecular weight of 315.41 g/mol, this compound is characterized by the introduction of a hydroximino group at the 6-position of the androstene-dione structure . This specific modification is of significant interest in steroidal research, particularly in the study of enzyme inhibition and metabolic pathways. Steroid derivatives like 1,4,6-Androstatriene-3,17-dione (ATD) are known to act as potent, irreversible aromatase inhibitors, which permanently bind and inactivate the aromatase enzyme to inhibit estrogen biosynthesis . Similarly, 4-androstene-3,17-dione (4-AD) is a well-known endogenous steroid hormone that serves as a key intermediate in the biochemical pathways producing testosterone and estrogens . The structural alteration in this compound makes it a valuable compound for researchers investigating the structure-activity relationships of steroidal molecules, developing enzyme inhibitors, and exploring novel biochemical probes. It is an essential tool for in vitro studies in biochemistry and pharmacology. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The comprehensive structural and biochemical data provided for this compound are intended to assist researchers in their scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O4 B235680 6-Hydroximino-4-androstene-3,17-dione CAS No. 140421-65-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140421-65-4

Molecular Formula

C14H12N2O4

Molecular Weight

315.4 g/mol

IUPAC Name

(6E,8R,9S,10R,13S,14S)-6-hydroxyimino-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25NO3/c1-18-7-5-11(21)9-15(18)16(20-23)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,23H,3-8,10H2,1-2H3/b20-16+/t12-,13-,14-,18+,19-/m0/s1

InChI Key

ALPVAQARJWKHPM-WKXLPGNXSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C/C(=N\O)/C4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C

Synonyms

6-hydroximino-4-androstene-3,17-dione
6-hydroximinoandrostenedione

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Hydroximino 4 Androstene 3,17 Dione

Established Multi-step Chemical Synthesis Pathways for 6-Hydroximino-4-androstene-3,17-dione

The chemical synthesis of this compound has been successfully established through multi-step pathways. A notable method involves the conversion of (E)-3β,17β-Dihydroxyandrost-4-en-6-one oxime into (E)-6-hydroximinoandrost-4-ene-3,17-dione. rsc.org This process underscores the strategic chemical manipulations required to achieve the desired functionality on the steroid scaffold.

Another facile and efficient synthesis route for related (6E)-hydroximino-4-en-3-one steroids starts from β-sitosterol. This multi-step process involves:

Oxidation of β-sitosterol to the corresponding 4-en-3,6-dione.

Selective reduction to a 4-en-3β-ol-6-one.

Reaction with hydroxylamine (B1172632) hydrochloride to form the oxime.

Final oxidation to yield the target (6E)-hydroximino-4-en-3-one steroid. nih.gov

This pathway highlights a common strategy in steroid chemistry: the sequential introduction and modification of functional groups to build molecular complexity.

Biotransformational and Enzymatic Synthesis Approaches for Steroid Derivatives

Biotransformation and enzymatic synthesis have emerged as powerful tools for the modification of steroids, offering high regio- and stereospecificity that can be challenging to achieve through traditional chemical methods. researchfloor.org Microorganisms and isolated enzymes are capable of performing a wide array of reactions on the steroid nucleus, including hydroxylation, dehydrogenation, epoxidation, and ring A aromatization. researchfloor.orgwjpls.org

Microbial biotransformation is a key strategy for producing valuable steroidal compounds. researchfloor.org For instance, the biotransformation of (E)-3β,17β-Dihydroxyandrost-4-en-6-one oxime can yield (E)-6-hydroximinoandrosta-1,4-diene-3,17-dione using microorganisms like Arthrobacter simplex. rsc.org This demonstrates the potential of microorganisms to introduce specific modifications, such as dehydrogenation, into a complex steroid molecule. The use of microbial processes can be an interesting and valuable alternative to chemical methods for steroid synthesis. researchfloor.org

Enzymatic approaches offer even greater precision in steroid modification. Enzymes such as cytochrome P450s, hydroxysteroid dehydrogenases (HSDs), and reductases are instrumental in the biosynthesis of steroid hormones and can be harnessed for synthetic purposes. oup.comresearchgate.net These enzymes can catalyze specific hydroxylations, reductions, and other transformations on the steroid scaffold, leading to the synthesis of novel derivatives. rsc.org The advantages of microbial and enzymatic transformations include the ability to produce novel compounds and the high selectivity of the reactions. slideshare.netnih.gov

Table 1: Examples of Biotransformation Reactions in Steroid Synthesis

Reaction TypeSubstrateProductEnzyme/Microorganism
Dehydrogenation(E)-3β,17β-Dihydroxyandrost-4-en-6-one oxime(E)-6-hydroximinoandrosta-1,4-diene-3,17-dioneArthrobacter simplex
HydroxylationProgesterone11α-HydroxyprogesteroneRhizopus nigricans
DehydrogenationCortisonePrednisoneRhodococcus coprophilus

Synthesis of Novel this compound Analogs and Derivatives

The synthesis of novel analogs and derivatives of this compound is a key area of research, driven by the quest for compounds with enhanced biological activity.

Strategies for Modifications on the Steroid Nucleus

Modifications to the steroid nucleus are crucial for developing new analogs. These modifications can involve the introduction of various functional groups at different positions of the steroid framework. For example, the synthesis of 4-substituted-4-androstene-3,17-dione derivatives, including 4-amino, 4-alkoxy, and 4-alkyl analogs, has been explored. nih.gov Similarly, the synthesis of 4-amino-4,6-androstadiene-3,17-dione, an analog of formestane, has been described. nih.gov

Other strategies for modifying the steroid nucleus include the introduction of cyano groups, as seen in the synthesis of 6-cyano-steroids, which have shown potential as inhibitors of enzymes like 5-α-reductase. mdpi.com The synthesis of steroids with additional rings or altered ring structures, such as Δ9-6,7-dinor-5,8-seco-steroids, further expands the diversity of available analogs. rsc.org

Stereoselective Synthesis and Isomeric Considerations (e.g., E/Z isomers)

The formation of the hydroximino group from a ketone can result in the formation of E and Z isomers, and the stereochemistry of this group can significantly impact biological activity. encyclopedia.pubmdpi.com The classical method for oxime synthesis involves the reaction of a carbonyl compound with hydroxylamine. encyclopedia.pubmdpi.com The stereoselectivity of this reaction is often influenced by the steric hindrance of the substituents on the substrate. pku.edu.cn

In the synthesis of steroidal oximes, the formation of the oxime at the C-6 position has been reported to be stereospecific, leading to the E configuration. nih.gov This is attributed to the steric hindrances presented by the carbonyl group at that position. nih.gov However, for other positions, a mixture of E/Z isomers can be obtained. encyclopedia.pubmdpi.com The development of methods for the stereoselective synthesis of oximes is an active area of research, with various catalysts and reaction conditions being explored to control the isomeric ratio. researchgate.net

Optimization of Reaction Yields in Analog Preparation

Optimizing reaction yields is a critical aspect of synthesizing novel analogs. This can be achieved through various strategies, including the selection of appropriate reagents, catalysts, and reaction conditions. For instance, in the synthesis of exemestane, an irreversible aromatase inhibitor, an improved process was developed that not only simplified procedures and shortened reaction times but also eliminated toxic solvents and significantly increased the yield of the key intermediate, 6-hydroxymethyl-1,4-androstadiene-3,17-dione. researchgate.net

The use of greener and more selective methods, such as employing ethanol (B145695) and NaOH with hydroxylamine hydrochloride for oxime formation, can lead to higher yields and simpler workups compared to methods using more toxic reagents like pyridine. nih.gov Furthermore, solventless approaches, such as using grindstone chemistry with a catalyst like Bi2O3, have been shown to be a rapid and efficient method for the synthesis of oximes in excellent yields. nih.gov

Molecular Architecture and Conformational Analysis of 6 Hydroximino 4 Androstene 3,17 Dione

Advanced Crystallographic Investigations of Molecular Structure

The precise three-dimensional arrangement of atoms in 6-Hydroximino-4-androstene-3,17-dione has been determined through single-crystal X-ray diffraction analysis. dundee.ac.ukresearchgate.net These investigations reveal the molecule's absolute configuration and provide a foundational dataset for understanding its conformational preferences and intermolecular interactions in the solid state.

The compound, with the chemical formula C₁₉H₂₅NO₃, crystallizes in an orthorhombic space group (P2₁2₁2₁) with four molecules per unit cell. dundee.ac.ukresearchgate.net The structure was resolved to a high degree of precision, yielding an R-index of 0.0324. dundee.ac.ukresearchgate.net This level of accuracy allows for detailed analysis of bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry. The crystal packing is primarily governed by hydrogen bonding interactions involving the oxygen atoms at positions 3, 6, and 17. dundee.ac.ukresearchgate.net

Interactive Table 1: Crystallographic Data for this compound

Parameter Value Source
Chemical Formula C₁₉H₂₅NO₃ dundee.ac.ukresearchgate.net
Molecular Weight (Mr) 315.40 dundee.ac.ukresearchgate.net
Crystal System Orthorhombic dundee.ac.ukresearchgate.net
Space Group P2₁2₁2₁ dundee.ac.ukresearchgate.net
Z (Molecules per unit cell) 4 dundee.ac.ukresearchgate.net
a (Å) 6.2609(2) dundee.ac.ukresearchgate.net
b (Å) 12.5711(4) dundee.ac.ukresearchgate.net
c (Å) 20.0517(4) dundee.ac.ukresearchgate.net
Vc (ų) 1578.18(7) dundee.ac.ukresearchgate.net
Crystal Density (Dc) g/cm³ 1.327 dundee.ac.ukresearchgate.net
Final R-index 0.0324 dundee.ac.ukresearchgate.net

Detailed Conformational Studies of the Steroid Rings

Analysis of A, B, C, and D Ring Conformations and Flexibility

Ring A: The presence of a double bond between C4 and C5, along with the C3-keto group, forces Ring A out of the typical chair conformation. Instead, it adopts an unusual distorted sofa conformation, folded along an approximate mirror plane passing through C1 and C4. dundee.ac.ukresearchgate.net

Ring B: This ring is significantly influenced by the bulky C6-hydroximino substituent and exists in a distorted chair conformation. dundee.ac.ukresearchgate.net

Ring C: In contrast to the other rings, Ring C maintains a symmetrical chair conformation, which is characteristic of the steroid nucleus. dundee.ac.ukresearchgate.net

Ring D: The five-membered D-ring, influenced by the C17-keto group, exhibits a conformation that is a hybrid of a distorted mirror symmetry and a distorted twofold conformation. dundee.ac.ukresearchgate.net

Quantum Chemical Calculations (DFT) for Structural Elucidation and Validation

To complement the experimental X-ray data and to explore the molecule's conformational flexibility in a gaseous phase, quantum chemical calculations using Density Functional Theory (DFT) were performed. dundee.ac.ukresearchgate.net These calculations, specifically at the B3LYP/6–31++G(d,p) level of theory, provide a theoretical model of the molecule's geometry. dundee.ac.ukresearchgate.net

The DFT calculations showed good agreement with the bond distances and angles determined by X-ray crystallography, thus validating the experimental structure. dundee.ac.ukresearchgate.net Furthermore, the calculations indicated a degree of flexibility in rings A, C, and D, with Ring A showing the most significant variation in its torsion angles. dundee.ac.ukresearchgate.net This suggests that while the crystal structure represents a low-energy conformation, the molecule can likely access other conformations in solution.

Application of Spectroscopic Characterization Methods in Structural Analysis

While detailed spectroscopic data specifically for this compound is not extensively published in the primary research article cited, the structural features confirmed by crystallography and DFT suggest key expected signals in various spectroscopic analyses. For instance, in ¹H NMR spectroscopy, the proton of the oxime hydroxyl group (-NOH) would be expected to appear as a distinct singlet. The vinylic proton at C4 would also give a characteristic signal. In ¹³C NMR, the carbon atoms of the carbonyl groups (C3 and C17) and the oximino group (C6) would exhibit signals in the downfield region. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the oxime, the C=O stretches of the ketones, and the C=N and C=C double bonds. Such spectroscopic methods are invaluable for confirming the presence of key functional groups and for routine characterization of the compound.

Enzymatic Interactions and Biochemical Mechanisms of 6 Hydroximino 4 Androstene 3,17 Dione

Elucidation of Aromatase (CYP19) Enzyme Inhibition Mechanisms

6-Hydroximino-4-androstene-3,17-dione is a synthetic steroidal compound recognized for its potent inhibitory effects on estrogen biosynthesis. nih.gov Its mechanism of action is centered on its interaction with aromatase (cytochrome P450 19A1 or CYP19A1), the key enzyme responsible for the conversion of androgens to estrogens. nih.govresearchgate.net The placement of a hydroxyimino group on the steroid skeleton is a feature seen in various compounds designed to interact with steroidogenic enzymes. nih.gov

Research has demonstrated that this compound is a specific inhibitor of cytochrome P450 aromatase. nih.gov The introduction of a substituent at the C-6 position of the androst-4-ene-3-one structure does not impede the molecule's recognition and binding by the aromatase enzyme. nih.gov This specificity is crucial, as it targets the final and rate-limiting step in the biosynthesis of estrogens, which involves the aromatization of the A-ring of androgen precursors. nih.govresearchgate.net The compound's targeted action minimizes off-target effects on other enzymes within the cytochrome P450 superfamily, such as those involved in the metabolism of other steroids. nih.gov

The inhibition of aromatase by this compound exhibits characteristics of competitive inhibition. nih.gov Steroidal 6-hydroxyimino-4-en-3-ones, as a class, have been shown to function as competitive inhibitors of human placental aromatase, indicating they contend with the natural substrate, androstenedione (B190577), for binding to the enzyme's active site. nih.gov

Studies on this compound reveal that it inhibits human cytochrome P450 aromatase in a time- and concentration-dependent manner. nih.gov While time-dependent inhibition can sometimes suggest irreversible inactivation, studies have not found conclusive evidence that the compound permanently inactivates the placental enzyme. nih.gov This distinguishes it from other steroidal inhibitors like 4-Androstene-3,6,17-trione and 1,4,6-Androstatriene-3,17-dione, which are known to be potent irreversible (suicide) inhibitors that permanently bind to and inactivate aromatase. wikipedia.orgwikipedia.org

The interaction of this compound with the aromatase enzyme system has been characterized spectroscopically. The compound induces a Type-1 optical difference spectrum upon binding to human placental cytochrome P450 aromatase. nih.gov This spectral change is characteristic of the binding of a substrate or a competitive inhibitor to the ferric iron atom in the heme group of a cytochrome P450 enzyme, causing a shift in its spin state. The observation of a Type-1 spectrum confirms a direct physical interaction between the inhibitor and the enzyme's active site. nih.gov

Kinetic studies have quantified the potency of this compound as an aromatase inhibitor. The spectral binding constant (Ks), derived from the Type-1 optical difference spectrum, was determined to be 2.24 µM with the human placental enzyme. nih.gov The inhibition constant (Ki), a measure of the compound's binding affinity as a competitive inhibitor, was found to be 0.08 µM. nih.gov A lower Ki value signifies a higher affinity of the inhibitor for the enzyme. These parameters underscore the compound's efficiency in inhibiting human cytochrome P450 aromatase. nih.gov

Kinetic ParameterValueEnzyme SystemReference
Inhibition Constant (Ki)0.08 µMHuman Cytochrome P450 Aromatase nih.gov
Spectral Binding Constant (Ks)2.24 µMHuman Placental Enzyme nih.gov

Impact on Steroidogenesis Pathways and Hormone Biosynthesis

Steroidogenesis is the metabolic process responsible for the synthesis of steroid hormones from cholesterol. Aromatase plays a pivotal role in the later stages of this pathway, specifically in estrogen biosynthesis. nih.gov

The primary mechanism of this compound is the potent inhibition of aromatase, which directly alters the steroidogenesis pathway by blocking the conversion of androgens into estrogens. nih.gov Aromatase catalyzes the conversion of C19 androgens, such as androstenedione and testosterone (B1683101), into C18 estrogens, namely estrone (B1671321) and estradiol, respectively. researchgate.netnih.gov

By inhibiting this enzymatic step, this compound effectively decreases the biosynthesis of estrone and estradiol. nih.gov This was demonstrated in cultured human T47D breast cancer cells, where the compound significantly reduced the conversion of radiolabeled androstenedione into both estrone and estradiol. nih.gov Consequently, the inhibition of aromatase leads to a reduction in circulating estrogen levels. This modulation of the androgen-to-estrogen balance is the fundamental biochemical outcome of the compound's action on hormone biosynthesis pathways. nih.govwikipedia.org

Interactions with Key Steroidogenic Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenases, 5α-reductase)

While direct studies on the interaction of this compound with 17β-hydroxysteroid dehydrogenases (17β-HSDs) and 5α-reductase are not extensively available in the reviewed scientific literature, significant research has been conducted on its interaction with another critical steroidogenic enzyme, aromatase. Furthermore, the effects of structurally similar androstenedione derivatives on 17β-HSDs and 5α-reductase have been documented, providing a basis for understanding potential interactions.

This compound has been identified as a potent and specific inhibitor of cytochrome P450 aromatase, the enzyme responsible for converting androgens into estrogens. nih.gov The compound induces a Type-1 optical difference spectrum with human placental aromatase, with a spectral dissociation constant (Ks) of 2.24 microM. nih.gov It demonstrates efficient, time- and concentration-dependent inhibition of this enzyme, with a reported inhibitory constant (Ki) of 0.08 microM. nih.gov The potent inhibition of estrogen biosynthesis by this compound suggests it primarily acts as an anti-aromatase agent. nih.govnih.gov This inhibitory action is significant because substitution at the C-6 position of the androst-4-ene-3-one structure does not prevent the molecule from binding to the aromatase enzyme. nih.gov

In the context of other androstenedione derivatives, studies on compounds such as 4-hydroxy-4-androstene-3,17-dione (4-OH-A) and 1,4,6-androstatriene-3,17-dione (ATD) have shown varied effects on 5α-reductase. For instance, 4-OH-A has been found to inhibit the 5α-reduction of testosterone in human benign prostatic hyperplasia (BPH) tissue. nih.gov In studies using rat ventral prostate, both 4-OH-A and 4-acetoxy-4-androstene-3,17-dione (B1211407) (4-Ac-A) were shown to decrease the formation of dihydrotestosterone (B1667394) (DHT) from testosterone, indicating an inhibition of 5α-reductase. nih.gov Conversely, ATD did not inhibit the conversion of testosterone to DHT in the same model. nih.gov These findings suggest that substitutions on the androstenedione molecule can significantly influence its interaction with 5α-reductase. nih.gov

Regarding 17β-HSDs, these enzymes are crucial for the interconversion of androstenedione and testosterone, as well as estrone and estradiol. wikipedia.orgoncotarget.com Flavonoids have been shown to be potent inhibitors of both aromatase and 17β-HSD activities in human placental microsomes. nih.gov Aldo-keto reductase (AKR) 1C3, also known as type 5 17β-HSD, catalyzes the reduction of androstenedione to testosterone. nih.gov Given that this compound is an analog of androstenedione, it is plausible that it could interact with 17β-HSD isoforms, although specific inhibitory or substrate activities have not been detailed in the available research.

Investigation of In Vitro Antiproliferative Activities in Cell Line Models

The in vitro antiproliferative properties of this compound have been investigated, particularly in the context of hormone-dependent cancers. A study focusing on the T47D human breast cancer cell line demonstrated that this compound causes a significant decrease in cell growth. nih.gov This effect is attributed to its potent aromatase inhibitory activity, which reduces the biosynthesis of estrogens (estrone and estradiol) that are essential for the growth of these estrogen-dependent cancer cells. nih.gov

Research into the broader class of steroidal oximes, including 6E-hydroximino-4-ene steroids, has revealed moderate to good antiproliferative activity against a variety of cancer cell lines. nih.gov These compounds have shown efficacy against leukemia, colon cancer, melanoma, and renal cancer cell lines in a 60-cell line screen conducted at a concentration of 10 µM. nih.gov The introduction of an oxime function at various positions on the steroid nucleus is a strategy that has been explored for developing novel anticancer agents. rsc.orgrsc.org Synthetic analogues of natural steroids are widely utilized in treating cancers of reproductive tissues, and some have shown effects in hormone-independent tumors as well. rsc.org

The table below summarizes the reported in vitro antiproliferative activities of this compound and related steroidal oximes.

Compound/Derivative ClassCell LineEffectReference
This compound T47D (Human Breast Cancer)Significant decrease in cell growth nih.gov
6E-Hydroximino-4-ene steroids Leukemia, Colon, Melanoma, Renal Cancer Cell LinesModerate to good antiproliferative activity nih.gov
Novel O-alkylated oxyimino androst-4-ene derivatives G-361 (Malignant Melanoma), A549 (Lung Adenocarcinoma), HT-29 (Colon Adenocarcinoma)Strong activity rsc.org
D-homo lactone androstane (B1237026) oxime derivative PC-3 (Prostate Cancer)High activity (IC50 = 0.55 µM for compound 12) researchgate.net

This table is based on available data for the specified compound and its structural analogs. The specific activities and potencies can vary significantly based on the exact chemical structure and the cell line being tested.

Analysis of Broader Biochemical Pathway Perturbations Induced by the Compound

The most significant biochemical pathway perturbation induced by this compound is the inhibition of estrogen biosynthesis through its potent and specific action on aromatase. nih.gov This directly impacts the conversion of androgens, such as androstenedione and testosterone, into estrogens like estrone and estradiol. nih.govwikipedia.org By blocking aromatase, the compound effectively reduces the levels of circulating and tissue-specific estrogens, a mechanism that is foundational to its therapeutic potential in estrogen-dependent conditions. nih.gov

The inhibition of aromatase can lead to a cascade of effects within the endocrine system. A reduction in estrogen levels can, through feedback mechanisms to the pituitary and hypothalamus, lead to an increase in the secretion of luteinizing hormone (LH). wikipedia.org In males, this can result in an increase in testosterone production. wikipedia.org

Furthermore, the metabolism of related 6-substituted androstenedione derivatives, such as androst-4-ene-3,6,17-trione, has been studied and reveals potential metabolic pathways. Following administration, metabolites including androst-4-ene-6alpha,17beta-diol-3-one and androst-4-ene-6alpha-ol-3,17-dione have been detected. nih.gov The metabolism of another related compound, androsta-1,4,6-triene-3,17-dione, also leads to several reduced metabolites. nih.gov While the specific metabolic fate of this compound has not been detailed, it is likely to undergo metabolic transformations in the body.

Given that some androstane derivatives have been shown to interact with other cytochrome P450 enzymes, it is conceivable that this compound could have broader effects on steroid metabolism. rsc.org However, it has been highlighted for its specificity towards aromatase. nih.gov Any potential off-target effects on other steroidogenic enzymes would represent a broader perturbation of biochemical pathways, but this remains a subject for further investigation.

Computational Chemistry and Molecular Modeling Applications in 6 Hydroximino 4 Androstene 3,17 Dione Research

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how 6-hydroximino-4-androstene-3,17-dione interacts with the aromatase enzyme.

Characterization of Binding Modes within the Aromatase Active Site

Molecular modeling studies of various 6-substituted androst-4-ene-3,17-dione derivatives have shed light on the critical role of the C-6 position in inhibitor binding to the aromatase active site. Research indicates that both the steric bulk and the electronic properties of the substituent at the C-6 position are pivotal for a stable interaction with the enzyme. researchgate.net For this compound, the oxime group at the C-6 position is believed to orient itself within the active site to engage in specific interactions with key amino acid residues.

The binding of steroidal inhibitors to aromatase is a complex interplay of forces. The steroid core typically establishes hydrophobic interactions with nonpolar residues in the active site, while specific functional groups can form hydrogen bonds or other polar interactions. In the case of 6-substituted analogs, the substituent extends into a specific sub-pocket of the active site. The flexibility of certain residues, such as Phe221 and Thr310, can accommodate different substituents at the 4- or 6-position of the steroid. nih.gov The oxime functionality of this compound, with its hydrogen bond donor and acceptor capabilities, is likely to form crucial hydrogen bonds with residues like Asp309 and Met375, which are known to be important for potent inhibition. nih.gov

Key ResiduePotential Interaction with 6-Hydroximino Group
Asp309 Hydrogen bond
Met375 Hydrogen bond
Phe221 Steric and hydrophobic interactions
Thr310 Steric and hydrophobic interactions

Computational Prediction of Molecular Recognition and Binding Affinities

Computational methods are also employed to predict the binding affinity of a ligand for its target protein, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For steroidal aromatase inhibitors, quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of the molecules with their inhibitory potency. These models have highlighted the importance of hydrophobic contacts in determining the binding affinity of steroidal inhibitors. nih.gov

While specific binding affinity predictions for this compound are not extensively documented in publicly available literature, the general principles derived from studies on similar compounds can be applied. The presence of the 6-hydroximino group is expected to contribute favorably to the binding energy through specific hydrogen bonding interactions within the active site, complementing the hydrophobic interactions of the steroid backbone.

Molecular Dynamics Simulations for Conformational Changes and Stability of Protein-Ligand Complexes

These simulations have revealed that the binding of a steroidal inhibitor can induce conformational changes in the enzyme's active site, leading to a more stable complex. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is a key metric used to assess the stability of the complex. mdpi.com For a potent inhibitor like this compound, it is expected that an MD simulation would show a low and stable RMSD for both the protein and the ligand, indicating a stable binding mode.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com In the context of aromatase inhibitors, 3D-QSAR studies have been particularly useful in identifying the key steric and electronic features that govern inhibitory potency. nih.govresearchgate.net

For steroidal aromatase inhibitors, QSAR models have consistently shown that hydrophobic interactions are a primary determinant of their inhibitory activity. nih.gov The models also indicate that hydrogen bonds with key residues, such as Asp309 and Met375, are crucial for high potency. nih.gov Although a specific QSAR model for 6-hydroximino derivatives has not been detailed, the general findings from steroidal AI QSAR studies are applicable. The hydroximino group, with its polar nature, would be a key feature in such a model, contributing to the electronic properties of the molecule and its ability to form hydrogen bonds.

Descriptor TypeRelevance to Steroidal Aromatase Inhibitors
Hydrophobicity Primary determinant of binding affinity. nih.gov
Electronic Properties Important for interactions with the heme group and polar residues. nih.gov
Steric Properties Influences the fit of the inhibitor within the active site. nih.gov
Hydrogen Bonding Capacity Crucial for interactions with key active site residues. nih.gov

Pharmacophore Modeling for De Novo Inhibitor Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For steroidal aromatase inhibitors, pharmacophore models have been developed based on the structures of known potent inhibitors. nih.govresearchgate.netnih.gov

A typical pharmacophore model for a steroidal aromatase inhibitor includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov The steroid scaffold itself constitutes a major hydrophobic feature. The oxygen atoms at positions 3 and 17 are often identified as hydrogen bond acceptors. The substituent at the C-6 position can introduce additional pharmacophoric features. For this compound, the oxime group would contribute both a hydrogen bond acceptor (the nitrogen atom) and a hydrogen bond donor (the hydroxyl group), adding valuable features to the pharmacophore model that can be exploited in the design of new, even more potent inhibitors. nih.gov

Advanced Research Directions and Methodological Considerations for 6 Hydroximino 4 Androstene 3,17 Dione

Exploration of Diverse Enzyme Targets and Receptor Interactions beyond Aromatase

While 6-Hydroximino-4-androstene-3,17-dione is recognized for its specific and efficient inhibition of aromatase, the broader family of steroidal oximes exhibits a range of interactions with other key enzymes in steroidogenesis. eurekaselect.com This suggests that the full spectrum of its biological activity may extend beyond estrogen suppression. Advanced research is now geared towards exploring these potential off-target interactions to better understand its complete pharmacological profile and to uncover new therapeutic opportunities.

A primary area of investigation is the effect of androstenedione (B190577) derivatives on other crucial steroidogenic enzymes. For instance, Formestane (4-hydroxy-4-androstene-3,17-dione), a structurally similar aromatase inhibitor, has been shown to inhibit 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov This dual-inhibitory action could be particularly advantageous in androgen-dependent pathologies like benign prostatic hyperplasia. nih.gov Given the structural similarities, it is plausible that this compound may also exhibit activity against 5-alpha-reductase, a hypothesis that warrants direct investigation. There are two main isoforms of 5-alpha-reductase, and understanding the selectivity of any potential inhibition would be critical. drugs.com

Furthermore, other enzymes in the steroidogenic pathway, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), represent potential targets. eurekaselect.comresearchgate.net These enzymes are responsible for the interconversion of less active 17-keto steroids and more potent 17-hydroxy steroids, such as the conversion of androstenedione to testosterone. eurekaselect.comnih.gov Inhibition of specific 17β-HSD isoforms is a key strategy in controlling the levels of active androgens and estrogens. researchgate.netnih.govnih.gov While some steroidal molecules have been developed as inhibitors of 17β-HSDs, the specific activity of this compound on these enzymes remains to be fully elucidated. eurekaselect.comresearchgate.net The oxime functional group, with its ability to act as both a hydrogen-bond donor and acceptor, can significantly influence interactions with receptor binding sites, potentially leading to enhanced or novel biological activities compared to their carbonyl precursors. mdpi.com A comprehensive screening of this compound against a panel of steroidogenic enzymes is a critical next step. nih.govnih.gov

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies

The advent of high-throughput screening (HTS) and 'omics' technologies has revolutionized drug discovery and mechanistic studies. bmglabtech.comwikipedia.org These approaches are particularly valuable for systematically exploring the biological effects of compounds like this compound.

HTS allows for the rapid and automated testing of large libraries of chemical compounds to identify new inhibitors or to characterize the selectivity of existing ones. bmglabtech.comnih.govnih.gov Cell-based HTS assays, such as the AroER tri-screen, have been developed to identify aromatase inhibitors from extensive compound libraries like the Tox21 10K library. nih.govnih.gov These assays can simultaneously assess aromatase inhibition and potential estrogen receptor agonist or antagonist activity, providing a more comprehensive initial profile of a compound's endocrine-disrupting potential. nih.govnih.gov Applying such HTS methods to libraries of steroidal oximes could accelerate the discovery of new, more potent, or selective inhibitors. researchgate.net

Following initial screening, 'omics' technologies such as proteomics and metabolomics offer a deeper understanding of the cellular response to inhibitor treatment. nih.govnih.gov Proteomic analyses can identify global changes in protein expression in cancer cells following treatment with aromatase inhibitors, revealing the activation of survival signaling pathways and mechanisms of resistance. nih.govnih.gov For example, studies on tamoxifen-resistant breast cancer cells have identified significant alterations in proteins associated with cell migration and the suppression of estrogen receptor signaling. nih.gov

Similarly, metabolomics can uncover the metabolic rewiring that occurs in response to endocrine therapies. nih.gov Studies have shown that resistance to aromatase inhibitors can be associated with a shift towards metabolic pathways like fatty acid oxidation. nih.gov A pilot metabolomics study on patients experiencing arthralgia associated with aromatase inhibitors aimed to identify metabolic profiles linked to this side effect. metabolomicsworkbench.org By integrating proteomics and metabolomics, researchers can build a comprehensive picture of the downstream effects of this compound, identify biomarkers of response or resistance, and uncover new therapeutic strategies to overcome resistance. nih.govnih.gov

Innovative Strategies for Rational Design and Synthesis of Next-Generation Steroidal Oxime Analogs

The rational design and synthesis of novel analogs of this compound are driven by the quest for improved potency, selectivity, and pharmacokinetic properties. Modern synthetic chemistry, guided by computational modeling, offers powerful tools to achieve these goals. nih.govresearchgate.netub.edu

One innovative approach is the creation of steroidal bioconjugates, where the steroid scaffold is linked to another biologically active moiety. acs.orgnih.gov This strategy can enhance target specificity and deliver cytotoxic agents directly to cancer cells. For instance, conjugating a steroid oxime with a cytotoxic agent like a nitrogen mustard has resulted in compounds with significant antineoplastic activity. acs.org The steroid nucleus acts as a carrier, improving membrane permeability and targeting hormone-dependent tissues. nih.gov

Advances in catalytic methods are also paving the way for more efficient and novel syntheses of steroid derivatives. researchgate.net The development of new transition metal-catalyzed reactions allows for the functionalization of the steroid core in ways that were previously challenging, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. nih.gov Specific synthetic methods for producing 6-hydroximino-3-oxo steroids have been developed, including both chemical and biotransformation approaches. rsc.org Other facile, multi-step syntheses from readily available starting materials like β-sitosterol have also been reported for related steroidal oximes. researchgate.net The synthesis of steroidal oximes is often a straightforward condensation reaction, allowing for the exploration of various substitutions on the steroid skeleton. nih.govnih.govmdpi.comnih.gov

Computational biology and drug design play a crucial role in guiding these synthetic efforts. ub.edursc.org Molecular modeling can predict how modifications to the steroidal structure will affect binding to aromatase and other potential off-targets. This in-silico analysis helps to prioritize the synthesis of the most promising candidates, saving time and resources. Structure-based QSAR studies and molecular dynamics simulations can provide insights into the key interactions at the active site, guiding the design of inhibitors with enhanced efficacy. rsc.org

Future Prospects in Chemical Biology and Drug Discovery Research for Steroidal Inhibitors

Steroidal inhibitors like this compound and its analogs hold significant promise for the future of chemical biology and drug discovery. Their utility extends beyond direct therapeutic applications to their use as chemical probes for dissecting complex biological pathways. nih.govchemicalprobes.org

A key future direction is the development of multi-target inhibitors. As discussed, steroidal oximes have the potential to inhibit multiple enzymes in the steroidogenic pathway. nih.gov A single molecule that can simultaneously inhibit aromatase and 5-alpha-reductase, for example, could offer a more comprehensive blockade of hormone signaling in cancers like prostate cancer. The development of such multi-targeted therapies is a growing area of research in oncology. nih.gov

Furthermore, steroidal inhibitors are invaluable tools as chemical probes to investigate the roles of specific enzymes in health and disease. nih.govchemicalprobes.orgresearchgate.net By selectively inhibiting an enzyme, researchers can study the downstream consequences on cellular signaling, gene expression, and metabolism. Covalent inhibitors, in particular, can be adapted to create fluorescent or chemiluminescent probes to visualize target engagement within cells. youtube.com Such probes are essential for validating new drug targets and understanding the mechanisms of drug action.

The challenge of drug resistance remains a major hurdle in cancer therapy. nih.gov Future research will focus on designing steroidal inhibitors that can overcome known resistance mechanisms. This may involve creating compounds that bind to mutant forms of the target enzyme or that inhibit alternative survival pathways that are activated in resistant cells. drugdiscoverynews.com The development of novel therapies, including next-generation selective inhibitors and PROTACs (proteolysis-targeting chimeras) that lead to the degradation of the target protein, represents an exciting frontier. drugdiscoverynews.com The continued exploration of the rich chemical space of steroidal oximes is likely to yield new therapeutic agents and powerful research tools for years to come. wesleyan.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.